

Application Notes and Protocols for Assessing the Efficacy of VPC-80051

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For Researchers, Scientists, and Drug Development Professionals

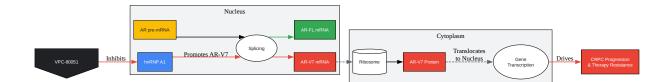
Introduction

VPC-80051 is a small molecule inhibitor targeting the RNA-binding domain (RBD) of heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[1][2] By binding to hnRNP A1, **VPC-80051** disrupts its splicing activity, leading to a reduction in the expression of the androgen receptor splice variant 7 (AR-V7).[1][2] AR-V7 is a constitutively active form of the androgen receptor that lacks the ligand-binding domain and is a key driver of resistance to anti-androgen therapies in castration-resistant prostate cancer (CRPC).[3] These application notes provide detailed methodologies for assessing the in vitro and in vivo efficacy of **VPC-80051** in CRPC models.

Mechanism of Action: Targeting the hnRNP A1/AR-V7 Axis

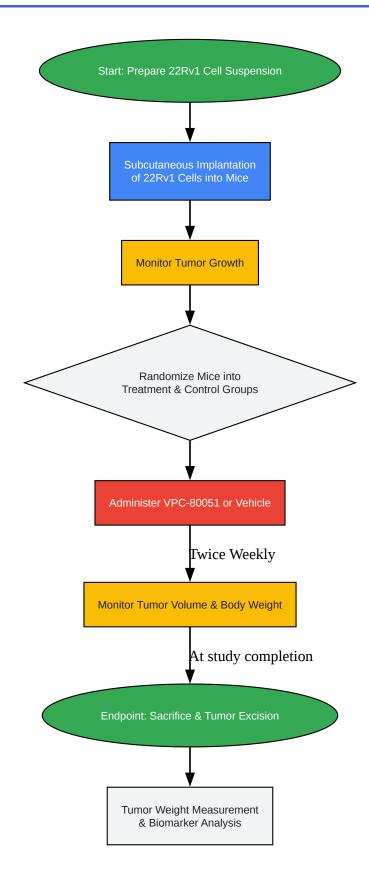
VPC-80051 exerts its anti-cancer effects by modulating a critical signaling pathway implicated in CRPC progression. The diagram below illustrates the proposed mechanism of action.











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References

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- 2. Computer-Aided Discovery of Small Molecules Targeting the RNA Splicing Activity of hnRNP A1 in Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB2/p52:c-Myc:hnRNPA1 Pathway Regulates Expression of Androgen Receptor Splice Variants and Enzalutamide Sensitivity in Prostate Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
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